molecular formula C12H9ClN4S B2771166 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 339106-37-5

4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine

Cat. No.: B2771166
CAS No.: 339106-37-5
M. Wt: 276.74
InChI Key: PAUSZJPTXYXVQA-UHFFFAOYSA-N
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Description

“4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines, including “this compound”, involves numerous methods . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .

Scientific Research Applications

  • Chemical Synthesis and Derivatives :

    • El-Reedy, Hussain, Ali, and Abdel-motty (1989) explored the synthesis of new fused pyrimidines using 4-Chloro-2-methylthio-6-phenylpyrimidine-5-carbonitrile, which is structurally related to 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine. This work highlighted the potential of such compounds in forming diverse chemical structures (El-Reedy et al., 1989).
  • Phosphodiesterase Inhibitory Activity :

    • Dumaitre and Dodic (1996) described a series of 6-phenylpyrazolo[3,4-d]pyrimidones, structurally similar to this compound, which are specific inhibitors of cGMP specific (type V) phosphodiesterase. This study demonstrates the potential pharmacological applications of such compounds (Dumaitre & Dodic, 1996).
  • Antibacterial Activity :

    • Rostamizadeh, Nojavan, Aryan, Sadeghian, and Davoodnejad (2013) investigated the antibacterial activity of 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives. Their research underscores the biological significance of pyrazolo[3,4-d]pyrimidine derivatives in combating bacterial infections (Rostamizadeh et al., 2013).
  • Crystal Structure and Anticancer Activity :

    • Lu Jiu-fu, Ge Hong-guang, Zhang Hui, Guo Jing-jing, Liang Shan-shan, and Shi Juan (2015) synthesized a compound structurally related to this compound and studied its crystal structure and moderate anticancer activity (Lu Jiu-fu et al., 2015).
  • Pharmacological Properties :

    • Pecori Vettori, Cecchi, Costanzo, Auzzi, and Bruni (1981) explored the pharmacological properties of 2-phenylpyrazolo[1,5-a]pyrimidines, which are chemically related to this compound, focusing on their antipyretic, hypothermizing, and anti-inflammatory properties (Pecori Vettori et al., 1981).

Properties

IUPAC Name

4-chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c1-18-12-15-10(13)9-7-14-17(11(9)16-12)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUSZJPTXYXVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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